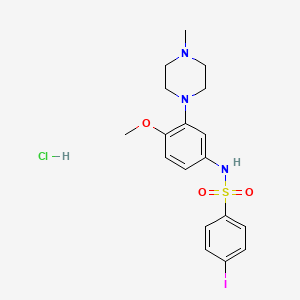

Chlorhydrate de SB 258585

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

SB258585 est un composé principalement utilisé dans la recherche scientifique. Il est connu pour son rôle d'antagoniste puissant, sélectif et actif par voie orale du récepteur 5-hydroxytryptamine 6 (récepteur 5-HT6). Le composé présente une forte affinité pour ce récepteur, avec une valeur de Ki de 8,9 nM . SB258585 est souvent utilisé sous sa forme radiomarquée pour cartographier la distribution des récepteurs 5-HT6 dans le cerveau . Il a montré un potentiel dans les effets nootropiques, antidépresseurs et anxiolytiques dans des études animales .

Applications De Recherche Scientifique

SB258585 has a wide range of scientific research applications, including:

Neuroscience research: SB258585 is used to study the distribution and function of 5-HT6 receptors in the brain.

Cognitive research: The compound has shown potential in improving cognitive function in animal models, making it a candidate for studying cognitive disorders such as Alzheimer’s disease and schizophrenia.

Psychopharmacology: SB258585 has demonstrated antidepressant and anxiolytic effects in animal studies, suggesting its potential use in the development of new treatments for mood disorders.

Drug development: The compound is used as a reference standard in the development of new 5-HT6 receptor antagonists.

Mécanisme D'action

Target of Action

SB 258585 hydrochloride is a potent and selective antagonist of the serotonin 5-HT6 receptor . The 5-HT6 receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin . It is a G protein-coupled receptor (GPCR) that is coupled to Gs and stimulates adenylate cyclase .

Mode of Action

As an antagonist, SB 258585 hydrochloride binds to the 5-HT6 receptor and blocks its activation by serotonin . This prevents the receptor from triggering the intracellular signaling pathways normally activated by serotonin . The compound has a high affinity for the 5-HT6 receptor, binding highly to a single receptor population in a human cell line that recombines 5-HT6 receptors .

Biochemical Pathways

The 5-HT6 receptor is known to modulate the release of various neurotransmitters, including dopamine and glutamate . Therefore, by blocking the 5-HT6 receptor, SB 258585 hydrochloride can influence several neurotransmitter systems and their associated biochemical pathways . The specific pathways affected by sb 258585 hydrochloride and their downstream effects are complex and may vary depending on the specific physiological or pathological context .

Pharmacokinetics

It is known to be orally active , suggesting that it can be absorbed through the gastrointestinal tract. The impact of these properties on the bioavailability of SB 258585 hydrochloride would need to be determined through further pharmacokinetic studies.

Result of Action

SB 258585 hydrochloride and other 5-HT6 antagonists have been shown to produce nootropic (cognitive-enhancing) effects in animal studies . They have also been associated with antidepressant and anxiolytic effects . These compounds have been proposed as potential novel treatments for cognitive disorders such as schizophrenia and Alzheimer’s disease .

Analyse Biochimique

Biochemical Properties

SB 258585 hydrochloride plays a crucial role in biochemical reactions involving the 5-HT6 receptor. It binds with high affinity to the 5-HT6 receptor, which is a G-protein-coupled receptor (GPCR) involved in neurotransmission. The interaction between SB 258585 hydrochloride and the 5-HT6 receptor inhibits the receptor’s activity, thereby modulating the downstream signaling pathways. This compound is often used to label recombinant and natural 5-HT6 receptors in various cell lines .

Cellular Effects

SB 258585 hydrochloride has significant effects on various types of cells and cellular processes. By antagonizing the 5-HT6 receptor, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to exhibit nootropic effects, enhancing cognitive functions in animal models. Additionally, it has antidepressant and anxiolytic effects, making it a potential candidate for treating cognitive disorders such as schizophrenia and Alzheimer’s disease .

Molecular Mechanism

The molecular mechanism of SB 258585 hydrochloride involves its binding to the 5-HT6 receptor, thereby inhibiting the receptor’s activity. This inhibition affects the downstream signaling pathways, including the cAMP-PKA pathway, which plays a role in regulating various cellular functions. The compound’s selective antagonism of the 5-HT6 receptor leads to changes in gene expression and modulation of neurotransmitter release, contributing to its observed effects on cognition and mood .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SB 258585 hydrochloride have been observed to change over time. The compound is stable under standard storage conditions, with a shelf life of up to three years when stored as a powder at -20°C. In solution, it remains stable for up to six months at -80°C and one month at -20°C. Long-term studies have shown that SB 258585 hydrochloride maintains its efficacy in modulating 5-HT6 receptor activity over extended periods .

Dosage Effects in Animal Models

The effects of SB 258585 hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits nootropic and anxiolytic effects, improving cognitive functions and reducing anxiety-like behaviors. At higher doses, it may cause adverse effects, including potential toxicity. Studies have demonstrated a dose-dependent response, with optimal effects observed at moderate dosages .

Metabolic Pathways

SB 258585 hydrochloride is involved in metabolic pathways related to the 5-HT6 receptor. It interacts with enzymes and cofactors that regulate neurotransmitter synthesis and degradation. The compound’s antagonism of the 5-HT6 receptor affects metabolic flux and metabolite levels, contributing to its overall pharmacological profile .

Transport and Distribution

Within cells and tissues, SB 258585 hydrochloride is transported and distributed through specific transporters and binding proteins. The compound’s high affinity for the 5-HT6 receptor ensures its effective localization and accumulation at the target sites. This selective distribution enhances its efficacy in modulating receptor activity and producing the desired pharmacological effects .

Subcellular Localization

SB 258585 hydrochloride exhibits specific subcellular localization, primarily targeting the 5-HT6 receptor on the cell membrane. The compound’s binding to the receptor is facilitated by targeting signals and post-translational modifications that direct it to the appropriate cellular compartments. This precise localization is essential for its activity and function in modulating receptor-mediated signaling pathways .

Méthodes De Préparation

La synthèse de SB258585 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de groupes fonctionnels. La voie de synthèse implique généralement les étapes suivantes :

Formation de la structure de base : La structure de base de SB258585 est synthétisée par une série de réactions, notamment des réactions de condensation et de cyclisation.

Introduction de groupes fonctionnels : Des groupes fonctionnels tels que le groupe méthoxy et le cycle pipérazine sont introduits par des réactions de substitution.

Modifications finales :

Les méthodes de production industrielle de SB258585 ne sont pas bien documentées, car il est principalement utilisé en milieu de recherche. La synthèse suit généralement les techniques standard de chimie organique et peut impliquer l'utilisation d'équipements de synthèse automatisés pour la production à grande échelle.

Analyse Des Réactions Chimiques

SB258585 subit diverses réactions chimiques, notamment :

Réactions de substitution : L'introduction de groupes fonctionnels tels que le groupe méthoxy et le cycle pipérazine implique des réactions de substitution.

Réactions d'oxydation et de réduction : Ces réactions peuvent être utilisées pour modifier l'état d'oxydation de certains atomes dans la molécule.

Réactions de condensation : Ces réactions sont utilisées pour former la structure de base du composé.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent :

Réactions de substitution : Des réactifs tels que les halogénures d'alkyle et les amines sont utilisés en conditions basiques.

Réactions d'oxydation et de réduction : Des réactifs tels que le peroxyde d'hydrogène et le borohydrure de sodium sont utilisés en conditions contrôlées.

Réactions de condensation : Des réactifs tels que les aldéhydes et les cétones sont utilisés en conditions acides ou basiques.

Les principaux produits formés à partir de ces réactions comprennent les composés intermédiaires qui sont ensuite modifiés pour produire la structure finale de SB258585.

Applications de la recherche scientifique

SB258585 a une large gamme d'applications de recherche scientifique, notamment :

Recherche en neurosciences : SB258585 est utilisé pour étudier la distribution et la fonction des récepteurs 5-HT6 dans le cerveau.

Psychopharmacologie : SB258585 a démontré des effets antidépresseurs et anxiolytiques dans des études animales, suggérant son utilisation potentielle dans le développement de nouveaux traitements pour les troubles de l'humeur.

Développement de médicaments : Le composé est utilisé comme étalon de référence dans le développement de nouveaux antagonistes du récepteur 5-HT6.

Mécanisme d'action

SB258585 exerce ses effets en se liant sélectivement et en antagonisant le récepteur 5-HT6. Ce récepteur est un récepteur couplé aux protéines G qui est principalement exprimé dans le système nerveux central, en particulier dans l'hippocampe et le cortex . En bloquant le récepteur 5-HT6, SB258585 module la libération de neurotransmetteurs tels que l'acétylcholine, la dopamine et le glutamate, qui sont impliqués dans la régulation cognitive et de l'humeur . La forte affinité du composé pour le récepteur 5-HT6 et sa sélectivité par rapport aux autres sous-types de récepteurs de la sérotonine contribuent à son efficacité dans les applications de recherche .

Comparaison Avec Des Composés Similaires

SB258585 est comparé à d'autres antagonistes du récepteur 5-HT6, tels que :

Ro-4368554 : Un autre antagoniste sélectif du récepteur 5-HT6 qui a montré des effets améliorant la cognition dans des modèles animaux.

SB-271046 : Un antagoniste puissant et sélectif du récepteur 5-HT6 qui a été utilisé dans diverses études pharmacologiques.

SB-269970 : Un autre antagoniste du récepteur 5-HT6 avec des propriétés similaires à celles de SB258585.

La singularité de SB258585 réside dans sa forte affinité et sa sélectivité pour le récepteur 5-HT6, ainsi que dans ses effets démontrés pour améliorer la fonction cognitive et la régulation de l'humeur dans des études animales .

Propriétés

Numéro CAS |

209480-63-7 |

|---|---|

Formule moléculaire |

C18H22IN3O3S |

Poids moléculaire |

487.4 g/mol |

Nom IUPAC |

4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide |

InChI |

InChI=1S/C18H22IN3O3S/c1-21-9-11-22(12-10-21)17-13-15(5-8-18(17)25-2)20-26(23,24)16-6-3-14(19)4-7-16/h3-8,13,20H,9-12H2,1-2H3 |

Clé InChI |

BDHMSYNBSBZCAF-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)I)OC |

SMILES canonique |

CN1CCN(CC1)C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)I)OC |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

SB258585; SB 258585; SB-258585; SB258585 HCl; SB258585 Hydrochloride. |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3R,4S)-3-hydroxyoxan-4-yl]-5-methyl-6-[[4-(1,3-oxazol-4-yl)phenyl]methyl]-3H-isoindol-1-one](/img/structure/B1193413.png)